4-Pyridin-3-ylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h1-3,5,8H,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFLMYXJIGUFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303867 | |
| Record name | 4-(3-Pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55656-99-0 | |
| Record name | 4-(3-Pyridinyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55656-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Pyridin 3 Ylpyrrolidin 2 One
Established Synthetic Pathways for 4-Pyridin-3-ylpyrrolidin-2-one
The synthesis of the this compound core structure can be achieved through several strategic approaches, focusing on the formation of the five-membered lactam ring.
Catalytic Hydrogenation Approaches for Pyrrolidinone Ring Formation
While direct catalytic hydrogenation is a primary method for the reduction of pyridines to piperidines google.comnih.gov and carbonyl groups to alcohols libretexts.org, its application in forming the pyrrolidinone ring of the title compound typically involves the reduction of an unsaturated precursor. The process is more accurately described as a reductive cyclization. A common strategy involves the hydrogenation of an unsaturated carbon-carbon bond within a precursor molecule, which then facilitates intramolecular cyclization to the lactam.
For instance, a related pathway for synthesizing 4-substituted-pyrrolidin-2-ones involves a Horner–Wadsworth–Emmons reaction to create an unsaturated ester, followed by a reductive cyclization step where the nitro group and the double bond are reduced, leading to spontaneous lactam formation. Another powerful technique is the palladium-catalyzed transfer semihydrogenation of internal alkynes, which can produce cis-alkenes with high stereoselectivity, serving as key intermediates for subsequent cyclization. researchgate.net
These methods highlight that while catalytic hydrogenation is crucial, it is often part of a multi-step sequence designed to first construct a suitable linear precursor that can undergo reductive cyclization to the desired pyrrolidinone ring.
Stereoselective Synthesis Strategies for Chiral Analogues
The 4-position of the pyrrolidinone ring is a stereocenter, making the development of stereoselective synthetic methods critical for accessing enantiomerically pure analogues. The stereochemistry of the pyrrolidine (B122466) ring can significantly influence biological activity, as observed in related compounds where (S)-enantiomers exhibit superior activity compared to (R)-isomers. vulcanchem.comvulcanchem.com
Several strategies have been developed for the enantioselective synthesis of substituted pyrrolidinones:
Asymmetric Dihydroxylation: A strategy used for synthesizing related dihydroxy-pyrrolidin-2-ones involves the asymmetric dihydroxylation of vinylogous aminoesters, followed by a mild intramolecular cyclization to form the chiral lactam. nih.gov
Catalytic Enantioselective Henry Reaction: The Henry reaction, involving the addition of a nitroalkane to an aldehyde, can be rendered highly enantioselective using a chiral copper(II)-amino pyridine (B92270) complex. The resulting nitro alcohol products are versatile chiral building blocks that can be transformed into nonracemic chiral γ-lactams. researchgate.net
Chiral Auxiliary-Mediated Synthesis: Starting from readily available chiral synthons, such as S-pyroglutamic acid, allows for the introduction of substituents onto a pre-existing chiral pyrrolidinone scaffold. researchgate.net
These methodologies provide robust routes to chiral 4-substituted-pyrrolidin-2-ones, enabling the exploration of structure-activity relationships dependent on stereochemistry.
| Stereoselective Method | Key Reaction | Precursor Type | Reference |
|---|---|---|---|
| Asymmetric Dihydroxylation | Sharpless Asymmetric Dihydroxylation | Vinylogous Aminoester | nih.gov |
| Enantioselective Henry Reaction | Cu(II)-catalyzed Nitroaldol Reaction | Aldehyde + Nitroalkane | researchgate.net |
| Chiral Pool Synthesis | Derivatization of Chiral Starting Material | S-Pyroglutamic Acid | researchgate.net |
Exploration of Alternative Ring-Closing and Coupling Methodologies
Beyond reductive cyclizations, other modern organic chemistry methods have been employed for the synthesis of pyrrolidinone rings.
Palladium-Catalyzed Cyclocarbonylation: This method involves the reaction of unsaturated amines with carbon monoxide and hydrogen in the presence of a palladium catalyst. It allows for the chemo- and stereoselective synthesis of γ- and δ-lactams from N-heteroaryl amines. arkat-usa.org The reaction conditions can be tuned by altering the solvent and phosphine (B1218219) ligands to control the regio- and stereoselectivity.
Photo-promoted Ring Contraction: An innovative approach involves the photo-promoted ring contraction of pyridines with silylborane. This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to afford pyrrolidine derivatives with a unique bicyclic skeleton, which can then be converted to functionalized pyrrolidines. nih.gov
Transition-Metal-Catalyzed C-N Coupling: The attachment of the pyridine ring to the pyrrolidinone nitrogen can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds. vulcanchem.com
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the core structure is synthesized, it can be further modified to create a library of analogues for various applications. Functionalization can occur at the pyrrolidinone nitrogen, the carbonyl group, or the pyridine ring.
Modifications at the Pyrrolidinone Nitrogen and Carbonyl Groups
The pyrrolidinone ring offers two primary sites for modification: the nitrogen atom and the carbonyl carbon.
N-Alkylation and N-Acylation: The nitrogen atom of the pyrrolidinone ring can be readily functionalized. For example, the related compound norcotinine (B101708) can be N-ethylated to produce (R,S)-N-Ethylnorcotinine. ontosight.ai Similarly, N-acetylation of the pyrrolidine nitrogen in related structures is a common modification, which can alter properties like lipophilicity and metabolic stability. smolecule.com General derivatization techniques, such as acylation and alkylation, are widely used to modify amine functionalities. jfda-online.comgcms.cz
Carbonyl Group Reactions: While the amide carbonyl is less reactive than a ketone, it can undergo reduction under strong conditions (e.g., with lithium aluminum hydride) to yield the corresponding 4-(pyridin-3-yl)pyrrolidine.
| Modification Site | Reaction Type | Reagent/Condition | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Pyrrolidinone Nitrogen | N-Alkylation | Ethyl Halide | N-Ethylpyrrolidinone | ontosight.ai |
| Pyrrolidinone Nitrogen | N-Acylation | Acetyl Chloride / Acetic Anhydride | N-Acetylpyrrolidinone | smolecule.com |
| Carbonyl Group | Reduction | LiAlH₄ | Pyrrolidine | General Reaction |
Substituent Effects and Functionalization of the Pyridine Ring
The pyridine ring is a key component for modification, allowing for fine-tuning of electronic properties, solubility, and target interactions.
Halogenation: The pyridine ring can be halogenated to introduce substituents that can alter the electronic nature of the molecule and provide handles for further cross-coupling reactions. For instance, bromination of the related 1-pyridin-3-ylpyrrolidin-2-one scaffold can be achieved using N-bromosuccinimide (NBS).
C-H Functionalization: Direct C-H functionalization represents a highly efficient strategy for modifying the pyridine ring without the need for pre-functionalized substrates. Methods for regioselective meta-C-H functionalization allow for the introduction of various groups, including trifluoromethyl, chloro, bromo, and iodo moieties. researchgate.net
Pyridine-N-Oxide Intermediates: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This activates the ring, facilitating nucleophilic substitution at the C2 and C4 positions and also enabling deoxygenative functionalization. researchgate.netresearchgate.net
C-S Bond Formation: Sulfur-containing functional groups can be introduced into the pyridine ring through transition-metal-free methods, often proceeding via radical reactions or deaminative transformations of aminopyridines. researchgate.net
These derivatization strategies provide a comprehensive toolkit for chemists to modify the this compound scaffold, enabling the systematic exploration of its chemical space.
Regioselective Functionalization for Structure-Activity Relationship Studies
Regioselective functionalization is a critical strategy in medicinal chemistry for exploring the structure-activity relationships (SAR) of a pharmacophore. By systematically modifying specific positions on the this compound core, researchers can determine which parts of the molecule are essential for its biological activity. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The primary sites for functionalization on this scaffold are the pyrrolidinone ring and the pyridine ring.
Functionalization of the Pyrrolidinone Ring: The pyrrolidinone ring offers several positions for modification. The C3-position, adjacent to the carbonyl group, is a common site for introducing substituents. For instance, the bromination of 1-pyridin-3-ylpyrrolidin-2-one yields 3-bromo-1-pyridin-3-ylpyrrolidin-2-one, a versatile intermediate. The bromine atom can then be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups like amines, thiols, or alkoxides. The nitrogen atom (N1) of the pyrrolidinone is already substituted with the pyridine ring, but modifications at the C5 position are also synthetically accessible.
Functionalization of the Pyridine Ring: The pyridine ring can be functionalized to modulate electronic properties and create new interaction points with biological targets. Techniques like directed ortho-metalation can achieve precise substitutions. vulcanchem.com For related pyridine-containing compounds, halogenation has been shown to enhance receptor binding affinity and metabolic stability. vulcanchem.com Palladium-catalyzed C–H arylation has been successfully applied to the C4 position of pyrrolidines, demonstrating that even unactivated positions can be selectively functionalized. acs.org
The table below outlines potential regioselective functionalization strategies for SAR studies on the this compound scaffold.
| Functionalization Site | Synthetic Strategy | Potential Modifications & SAR Insights |
| Pyrrolidinone C3-Position | Bromination followed by nucleophilic substitution | Introduction of diverse side chains to explore steric and electronic requirements for activity. |
| Pyrrolidinone N1-Position | Modification of the pyridine substituent | Altering the pyridine ring's electronics (e.g., adding electron-donating/withdrawing groups) can tune binding affinity. vulcanchem.com |
| Pyridine Ring | Directed C-H functionalization (e.g., metalation, arylation) | Introduction of substituents on the pyridine ring to probe for additional binding pockets and improve properties like solubility or metabolic stability. acs.orgnih.gov |
Advanced Synthetic Techniques and Process Optimization in the Synthesis of this compound
The industrial production of pharmacologically relevant molecules like this compound demands efficient, safe, and sustainable synthetic processes. Modern techniques such as flow chemistry, green chemistry, and chemoenzymatic synthesis are being implemented to meet these challenges.
Flow Chemistry Applications in Pyrrolidinone Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful alternative to traditional batch processing. beilstein-journals.org In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and improved reaction control, which often leads to higher yields and purity. beilstein-journals.orgacs.org Furthermore, flow processes are readily scalable, making them ideal for industrial applications. researchgate.net
While specific studies on the flow synthesis of this compound are not prominent, the synthesis of analogous heterocyclic structures has been greatly improved using this technique. For example, a flow process for synthesizing γ- and ε-lactams demonstrated a dramatic reduction in reaction time from 24 hours in batch to just 8 minutes in flow, with improved yields. thieme-connect.com Similarly, the synthesis of 2-pyrrolidinones has been successfully translated from a batch to a continuous flow electrochemical reactor, achieving excellent productivity. acs.org These examples underscore the potential of flow chemistry to optimize the synthesis of this compound.
The following table compares key aspects of batch versus flow synthesis for lactam production.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Often hours to days thieme-connect.com | Minutes to hours acs.orgthieme-connect.com |
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control acs.org |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes researchgate.net |
| Scalability | Challenging, often requires re-optimization | Straightforward, linear scalability researchgate.net |
| Process Control | Moderate | Precise control over parameters (temp, pressure, time) acs.org |
Green Chemistry Principles and Sustainable Synthesis Approaches
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comresearchgate.net Applying these principles to the synthesis of this compound can significantly lower its environmental impact. rasayanjournal.co.in Key principles include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. numberanalytics.com
Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. Biocatalysis, using enzymes, offers high selectivity and further reduces environmental impact. numberanalytics.com
Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a primary goal. mdpi.comresearchgate.net Recent research has demonstrated catalyst-free synthesis of lactams using 2-methyltetrahydrofuran, a more sustainable solvent, as both the solvent and radical initiator. rsc.org
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. Microwave-assisted synthesis is one technique that can significantly shorten reaction times and reduce energy use. researchgate.netnih.gov
Use of Renewable Feedstocks : Sourcing starting materials from renewable biomass instead of depleting fossil fuels is a cornerstone of sustainable chemistry. rsc.orgd-nb.infonih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing cycloaddition or multicomponent reactions that incorporate most atoms from the starting materials into the pyrrolidinone structure. |
| Catalysis | Using transition-metal or organocatalysts for cyclization steps instead of stoichiometric reagents. Utilizing enzymes for selective transformations. numberanalytics.com |
| Safer Solvents | Replacing chlorinated solvents (e.g., dichloromethane) with alternatives like water, ethanol, or 2-methyltetrahydrofuran. mdpi.comrsc.org |
| Energy Efficiency | Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy inputs. acs.orgnih.gov |
| Renewable Feedstocks | Investigating synthetic pathways starting from biomass-derived chemicals like amino acids or triacetic acid lactone. rsc.org |
Chemoenzymatic Synthesis for Enantiopure Compounds
Many pharmaceuticals are chiral, meaning only one of their two enantiomers (mirror-image isomers) is biologically active. Chemoenzymatic synthesis combines traditional chemical methods with highly selective biocatalytic steps to produce enantiomerically pure compounds efficiently. mdpi.comrsc.org This approach is particularly valuable for producing chiral molecules like this compound, which has a stereocenter at the C4 position.
Common chemoenzymatic strategies include:
Kinetic Resolution : An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. Lipases are frequently used for the resolution of racemic alcohols or esters. rsc.org This has been successfully applied to produce enantiopure pyrrolidinones. acs.org
Dynamic Kinetic Resolution (DKR) : This advanced method combines enzymatic resolution with an in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired pure enantiomer. rsc.org
Asymmetric Synthesis : An enzyme is used to convert a prochiral substrate directly into a single enantiomer of the product. For example, a keto acid/ester can be converted into a chiral lactam via a one-pot asymmetric reductive amination/cyclization cascade using a ruthenium catalyst. acs.org Ketoreductase (KRED) enzymes are also used for the stereoselective reduction of ketones to chiral alcohols, a key step in many syntheses. thieme-connect.com
| Chemoenzymatic Strategy | Description | Potential Enzyme Class |
| Enzymatic Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer from a racemic mixture of a this compound precursor. rsc.orgacs.org | Lipase (B570770), Protease |
| Dynamic Kinetic Resolution | Combines enzymatic resolution with a catalyst (e.g., Ruthenium-based) that continuously racemizes the unwanted enantiomer. rsc.org | Lipase + Metal Catalyst |
| Asymmetric Desymmetrization | An enzyme selectively modifies one of two identical functional groups in a symmetric, prochiral molecule to create a chiral intermediate. | Hydrolase, Oxidase |
| Asymmetric Bioreduction | Stereoselective reduction of a ketone precursor to a chiral alcohol, which is then cyclized to form the enantiopure lactam. thieme-connect.com | Ketoreductase (KRED), Dehydrogenase |
Biological Activities and Mechanistic Investigations of 4 Pyridin 3 Ylpyrrolidin 2 One Analogues
Characterization of Target Interactions and Binding Mechanisms
The interaction of pyrrolidin-2-one analogues with various biological targets has been a subject of intense study. These interactions are often characterized by high specificity and can lead to the modulation of receptor and enzyme functions.
Platelet-Activating Factor Receptor (PAFR) Antagonist Activity of Derived Compounds
While direct evidence for 4-Pyridin-3-ylpyrrolidin-2-one as a PAFR antagonist is scarce, the broader class of pyrrolidine (B122466) derivatives has been explored for this activity. For instance, a patent application describes novel pyrrolidine derivatives as antagonists of the NK3 receptor, which, like PAFR, is a G-protein coupled receptor (GPCR). epo.org The structural features of these compounds, particularly the pyrrolidine core, are crucial for their antagonist activity. The development of such antagonists is of interest for treating inflammatory conditions and other disorders where PAF and NK3 receptors are implicated.
Exploration of Other G-Protein Coupled Receptor (GPCR) Modulations
The modulation of GPCRs by pyrrolidin-2-one analogues extends beyond PAFR. GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes, making them attractive drug targets. bmglabtech.com
Pyrrolidine-containing compounds have been designed as antagonists for the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis. nih.gov One such derivative, which includes pyridine (B92270), piperazine, and pyrimidine (B1678525) moieties along with the pyrrolidin-2-one ring, demonstrated strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM. nih.gov This compound was also capable of inhibiting CXCL12-induced cytosolic calcium flux, a key signaling event downstream of CXCR4 activation. nih.gov
Furthermore, certain pyrrolidine derivatives have been synthesized as agonists for GPR119, a receptor involved in regulating insulin (B600854) secretion, with potential applications in treating type 2 diabetes and obesity. nih.gov The cis-4-CF3 substituent on the pyrrolidine scaffold was found to be important for the agonistic activity of these compounds. nih.gov Research has also been conducted on pyrrolo[3,4-c]pyridine derivatives as GPR119 agonists. nih.gov
The versatility of the pyrrolidin-2-one scaffold is further highlighted by its use in developing biased allosteric modulators for GPCRs. These modulators can selectively activate certain signaling pathways over others, offering the potential for more targeted therapies with fewer side effects. biorxiv.orgfrontiersin.org For example, work on the neurotensin (B549771) receptor 1 (NTSR1) has explored the use of small molecules that bind to the intracellular GPCR-transducer interface to alter G protein coupling in a subtype-specific manner. biorxiv.org
Enzyme Inhibition and Activation Studies
Pyrrolidin-2-one analogues have shown significant activity as enzyme inhibitors. A notable example is their role as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a target for analgesic and anti-inflammatory drugs. nih.govnih.gov
In one study, a series of pyrrolidin-2-one linked benzimidazole (B57391) derivatives were synthesized and screened for their ability to inhibit human MAGL (hMAGL). nih.gov Several compounds showed potent inhibitory activity, with IC50 values in the nanomolar range. nih.gov Specifically, compounds with 4-Cl phenyl and 3-Cl, 4-F phenyl substitutions were highly potent. nih.gov Another study on benzoxazole (B165842) clubbed 2-pyrrolidinones also identified potent and selective MAGL inhibitors. nih.gov Compounds with 4-NO2 and 4-SO2NH2 substitutions were found to be the most active, with IC50 values of 8.4 nM and 7.6 nM, respectively. nih.gov Molecular docking studies revealed that the carbonyl group of the 2-pyrrolidinone (B116388) moiety plays a crucial role in binding to the active site of the enzyme. nih.gov
Beyond MAGL, pyrrolidin-2-one derivatives have been investigated as inhibitors of other enzymes, such as bromodomain-containing protein 4 (BRD4), which is a target in cancer therapy. x-mol.com N-methylpyrrolidone, a related structure, has been described as a mimetic of acetyl-lysine in the development of bromodomain inhibitors. x-mol.com
| Compound Class | Target Enzyme | Key Findings | Reference |
| Pyrrolidin-2-one linked benzimidazoles | Monoacylglycerol Lipase (MAGL) | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol Lipase (MAGL) | Selective inhibition with IC50 values as low as 7.6 nM. | nih.gov |
| Substituted 1-methyl-4-phenylpyrrolidin-2-ones | Bromodomain-containing protein 4 (BRD4) | Progressively improved affinity as inhibitors. | x-mol.com |
Cellular and Molecular Mechanistic Elucidation
Understanding the cellular and molecular mechanisms of action of this compound analogues is crucial for their development as therapeutic agents. This involves a combination of in vitro assays and analysis of intracellular signaling pathways.
In Vitro Assays for Cellular Response and Receptor Engagement
A variety of in vitro assays are employed to characterize the cellular effects of these compounds. For GPCR modulators, assays measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) and calcium, are commonly used. For instance, the inhibitory effect of a CXCR4 antagonist was confirmed by its ability to block CXCL12-induced cytosolic calcium flux. nih.gov
Reporter gene assays are another valuable tool. bmglabtech.com These assays use a reporter gene, such as luciferase, linked to a promoter that is responsive to the activation of a specific signaling pathway. This allows for the quantification of receptor activation or inhibition in a high-throughput manner. bmglabtech.com
For enzyme inhibitors, in vitro assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 value. The human MAGL inhibition assay, for example, was used to screen and identify potent inhibitors from a library of pyrrolidin-2-one derivatives. nih.govnih.gov
| Assay Type | Purpose | Example Application | Reference |
| Calcium Flux Assay | Measures changes in intracellular calcium levels upon receptor activation. | Characterizing CXCR4 antagonists. | nih.gov |
| Reporter Gene Assay | Quantifies receptor-mediated gene transcription. | High-throughput screening of GPCR modulators. | bmglabtech.com |
| Enzyme Inhibition Assay | Determines the potency of enzyme inhibitors (IC50 values). | Screening for MAGL inhibitors. | nih.govnih.gov |
Intracellular Signaling Pathway Perturbation Analysis
The binding of this compound analogues to their targets can perturb various intracellular signaling pathways. For GPCRs, this can involve the activation or inhibition of different G protein subtypes (Gαs, Gαi, Gαq), leading to a cascade of downstream events. researchgate.net For example, the activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC). researchgate.net
The study of biased agonism has revealed that ligands can selectively activate certain pathways while having no effect or even an inhibitory effect on others. biorxiv.org This has significant implications for drug design, as it may be possible to develop compounds that specifically target a therapeutic pathway while avoiding those that cause adverse effects. biorxiv.org
In the context of enzyme inhibition, the perturbation of signaling pathways is often a direct consequence of the altered levels of the enzyme's substrate or product. For instance, the inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which can then act on cannabinoid receptors to produce analgesic and anti-inflammatory effects. nih.govnih.gov
The analysis of these pathway perturbations is often carried out using techniques such as Western blotting to measure the phosphorylation status of key signaling proteins, or mass spectrometry-based proteomics to obtain a more global view of the changes in the cellular proteome.
Ligand-Protein Interaction Profiling (e.g., SPR, ITC)
The characterization of interactions between small molecule ligands and their protein targets is fundamental to understanding their mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for these investigations, providing quantitative data on binding affinity, kinetics, and thermodynamics. novalix.commosbri.eu
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. mosbri.eu This method allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, offering a detailed view of the binding kinetics. mosbri.eu The high sensitivity and real-time nature of SPR make it a valuable tool in drug discovery for screening and characterizing ligand-target interactions. novalix.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. mosbri.eu By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. mosbri.eunih.gov This thermodynamic profile provides deeper insights into the forces driving the binding process. nih.gov
Preclinical Research Perspectives and Therapeutic Modalities for this compound Derivatives
The structural motif of this compound is found within a variety of compounds investigated for diverse therapeutic applications. The following sections explore the preclinical research into the potential of its derivatives in several disease areas.
Derivatives of the pyrrolidinone and pyridine scaffolds have shown promise as anti-inflammatory and immunomodulatory agents. Research indicates that certain pyrrolo[3,4-c]pyridine derivatives act as inhibitors of spleen tyrosine kinase (SYK), a key mediator in inflammatory processes. nih.gov Another study on novel 1,2,4-triazole (B32235) derivatives of pyrrolo[3,4-d]pyridazinone demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity and a favorable COX-2/COX-1 selectivity ratio, suggesting a potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects. nih.gov
A series of imidazo[1,2-a]pyrimidine (B1208166) derivatives have also been synthesized and shown to possess anti-inflammatory activities, with some exhibiting selectivity for COX-2. researchgate.net Furthermore, a patent for 3-aminopyrrolidine (B1265635) derivatives describes their role as modulators of chemokine receptors, specifically CCR2 and CCR5, which are involved in the tissue infiltration of leukocytes in inflammatory and autoimmune diseases. google.com
| Compound Type | Target/Mechanism | Observed Effect | Reference |
| Pyrrolo[3,4-c]pyridine derivatives | Spleen tyrosine kinase (SYK) inhibition | Potential anti-inflammatory | nih.gov |
| 1,2,4-triazole-based pyrrolo[3,4-d]pyridazinones | Cyclooxygenase-2 (COX-2) inhibition | Significant anti-inflammatory activity | nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Cyclooxygenase-2 (COX-2) inhibition | Anti-inflammatory activity | researchgate.net |
| 3-Aminopyrrolidine derivatives | CCR2/CCR5 antagonism | Immunomodulatory potential | google.com |
| (4R,5S)-1-cyclopropyl-4-(oxolan-3-ylamino)-5-pyridin-3-ylpyrrolidin-2-one | Not specified | Potential anti-inflammatory effects | smolecule.com |
The pyridinylpyrrolidinone scaffold and its analogues have been explored for their potential in treating cardiovascular diseases, particularly atherosclerosis. A key target in this area is Sterol O-acyltransferase 2 (SOAT2), an enzyme involved in cholesterol esterification and lipoprotein assembly. A study on new pyripyropene A derivatives, which contain a pyridine moiety, identified them as highly selective SOAT2 inhibitors that led to improvements in hypercholesterolemia and atherosclerosis in mouse models. nih.gov
Furthermore, a patent application has described 3-aminopyrrolidine derivatives as modulators of the chemokine receptors CCR2 and/or CCR5, indicating their potential utility in treating atherosclerosis, a disease in which these receptors play a significant role. google.com Thiazolidinedione derivatives containing a pyridyl-pyrrolidinyl moiety have also been reported to be useful in the treatment of atherosclerosis and other PPARα and/or γ mediated diseases.
The structural features of pyridinylpyrrolidinone analogues make them interesting candidates for the development of novel analgesics. Research into related compounds has pointed towards their interaction with the central nervous system and key receptors involved in pain modulation.
One study focused on (3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide), a novel kappa opioid receptor (KOR) antagonist. researchgate.net This compound was shown to have rapid onset and short-duration KOR-antagonist effects in preclinical models, highlighting the potential of this chemical class in pain research. researchgate.netresearchgate.net Another investigation into pyrrolidinyl-hexahydro-pyranopiperazine derivatives identified a novel KOR agonist scaffold, with in vivo target engagement confirmed through neuroendocrine biomarker modulation. acs.org Additionally, a derivative, (4R,5S)-1-cyclopropyl-4-(oxolan-3-ylamino)-5-pyridin-3-ylpyrrolidin-2-one, has been noted for its potential analgesic effects. smolecule.com
| Compound/Analogue | Target/Mechanism | Potential Application | Reference |
| (3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide) | Kappa Opioid Receptor (KOR) Antagonist | Pain Management | researchgate.net |
| Pyrrolidinyl-hexahydro-pyranopiperazine derivatives | Kappa Opioid Receptor (KOR) Agonist | Pain Management | acs.org |
| (4R,5S)-1-cyclopropyl-4-(oxolan-3-ylamino)-5-pyridin-3-ylpyrrolidin-2-one | Not specified | Analgesic Effects | smolecule.com |
The versatility of the pyridinylpyrrolidinone scaffold extends to other potential therapeutic areas. For instance, pyrrolo[3,2-c]pyridin-4-one derivatives have been investigated as inhibitors of the mitotic checkpoint protein Bub1, suggesting a potential application in oncology. google.com The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives has also led to their investigation as sedative agents. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyridin 3 Ylpyrrolidin 2 One Analogues
Elucidation of Key Pharmacophoric Elements for Biological Activity
The biological activity of 4-pyridin-3-ylpyrrolidin-2-one analogues is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. The core structure comprises a pyrrolidin-2-one ring linked to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring and the carbonyl group of the pyrrolidinone are key hydrogen bond acceptors, while the N-H group of the pyrrolidinone can act as a hydrogen bond donor. These features are critical for interactions with biological targets. vulcanchem.com The relative orientation of the two rings, dictated by the chiral center at the 4-position of the pyrrolidinone ring, is also a crucial determinant of biological activity.
Impact of Structural Modifications on Target Affinity and Selectivity
Stereochemical Influences on Biological Efficacy and Ligand Binding
The stereochemistry at the C4 position of the pyrrolidinone ring significantly impacts the biological efficacy and ligand binding of these analogues. vulcanchem.com For instance, in a series of propanamide derivatives, the (S)-enantiomers demonstrated superior activity as TRPV1 antagonists compared to their (R)-isomers, highlighting the importance of chiral synthesis in optimizing biological activity. vulcanchem.com The specific three-dimensional arrangement of substituents around the chiral center dictates the precise interactions with the target protein, influencing both affinity and efficacy.
Role of Pyrrolidinone Ring Substituents in Activity Modulation
Substituents on the pyrrolidinone ring play a pivotal role in modulating the activity of these compounds. The introduction of various functional groups can alter the molecule's polarity, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Research on related pyrrolidine (B122466) derivatives has shown that substituents at the C3 and C4 positions can significantly influence biological activity. For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the C3 position was found to strongly affect anticonvulsant activity. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position led to better in vitro potency. nih.gov The introduction of fluorine at the C4 position of the pyrrolidinyl ring in other series has been shown to enhance inhibitory potency against enzymes like caspases by 100-1000 times compared to methoxy (B1213986) analogues. nih.gov
Table 1: Impact of Pyrrolidinone Ring Substituents on Biological Activity
| Compound Series | Substituent Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrrolidine-2,5-diones | C3 | 3-benzhydryl, 3-isopropyl | Favorable anticonvulsant protection | nih.gov |
| Pyrrolidine-2,5-diones | C3 | 3-methyl, unsubstituted | More active in MES test | nih.gov |
| Pyrrolidine Sulfonamides | C3 | Fluorophenyl | Better in vitro potency | nih.gov |
| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives | C4 | Fluoro | 100-1000 times more potent caspase inhibition | nih.gov |
| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives | C4 | 4,4-difluoro | Best caspase inhibition in the series | nih.gov |
Significance of Pyridine Ring Substitution Patterns
Substitutions on the pyridine ring are critical for modulating target affinity and selectivity. The position and nature of the substituent can influence the electronic properties of the pyridine ring, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking. vulcanchem.com
Studies on epibatidine (B1211577) analogues, which also contain a pyridine ring, have demonstrated that substitutions on this ring significantly affect affinity and efficacy at neuronal nicotinic receptors. For example, a fluoro substitution led to a dramatic increase in affinity for β2-containing receptors over β4-containing receptors. nih.gov An amino substitution also resulted in greater affinity for β2- than β4-containing receptors and influenced efficacy at different receptor subtypes. nih.gov In contrast, hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) analogues had very low affinity. nih.gov The low reactivity of the pyridine ring towards electrophilic substitution, due to the electron-withdrawing effect of the nitrogen atom, often necessitates vigorous reaction conditions for modification. uoanbar.edu.iq
Table 2: Influence of Pyridine Ring Substituents on Receptor Affinity of Epibatidine Analogues
| Substituent | Effect on Affinity | Reference |
|---|---|---|
| Bromo | 4- to 55-fold greater at β2- than at β4-containing receptors | nih.gov |
| Fluoro | 52- to 875-fold greater at β2- than at β4-containing receptors | nih.gov |
| Norchloro | 114- to 3500-fold greater at β2- than at β4-containing receptors | nih.gov |
| Amino | 10- to 115-fold greater at β2- than at β4-containing receptors | nih.gov |
Rational Design Principles for Optimized Analogues of this compound
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. nih.govbiosolveit.de This approach can lead to novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in improved physicochemical properties for dual leucine (B10760876) zipper kinase (DLK) inhibitors. nih.gov
Bioisosteric replacement, a related concept, involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound with similar biological activity. estranky.sk This can be a valuable tool for fine-tuning the properties of a lead compound. drughunter.com Classical bioisosteres have similar sizes and electronic configurations, while non-classical bioisosteres may be structurally different but produce a similar biological effect. drughunter.comnih.gov
In the context of this compound analogues, scaffold hopping could involve replacing the pyrrolidinone or pyridine rings with other heterocyclic systems. For example, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine or pyrazine (B50134) to explore different hydrogen bonding patterns and electronic distributions. vulcanchem.com The pyrrolidinone ring could be replaced with other five- or six-membered lactams or even opened to an acyclic amide to alter conformational flexibility.
Bioisosteric replacements can be applied to various parts of the molecule. For example, the carbonyl group of the pyrrolidinone could be replaced with a thiocarbonyl or a sulfone group. The nitrogen atom in the pyridine ring could be repositioned to create isomeric pyridyl analogues, which can significantly impact biological activity. nih.gov
Table 3: Examples of Bioisosteric Replacements and Scaffold Hopping
| Original Scaffold/Group | Replacement | Strategy | Potential Outcome | Reference |
|---|---|---|---|---|
| Pyrimidine | Pyrazole | Scaffold Hopping | Improved physicochemical properties | nih.gov |
| Imidazo[1,5‐a]pyridine | Indazole | Scaffold Hopping | Different pharmacodynamics, improved pharmacokinetics | nih.gov |
| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Bioisosteric Replacement | Enhanced oral bioavailability, maintained activity | drughunter.com |
By systematically applying these rational design principles, medicinal chemists can explore a vast chemical space around the this compound scaffold to develop optimized analogues with improved therapeutic potential.
Lead Optimization and Compound Library Design Based on SAR Data
The progression from a preliminary "hit" compound to a viable "lead" candidate is a critical phase in drug discovery, heavily reliant on the iterative process of lead optimization. This process uses initial Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) data to guide the rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. Based on these guiding principles, focused compound libraries are often designed to efficiently explore the chemical space around a promising scaffold, accelerating the identification of an optimized lead.
Lead Optimization Guided by Systematic SAR Exploration
Following the identification of a novel pharmacophore, lead optimization is initiated to systematically probe the structure and refine its biological activity and properties. A key strategy involves independently modifying distinct regions of the molecule to build a comprehensive SAR map. This map then allows medicinal chemists to combine favorable functionalities into a single, optimized molecule.
An example of this approach can be seen in the development of 4-aryl pyrrolidines as potential antimalarial agents. nih.gov After identifying a racemic hit compound, GNF-Pf-4691, researchers initiated SAR studies to justify its advancement into full lead optimization. nih.gov The optimization strategy involved systematically and independently varying two key regions: the amide benzyl (B1604629) ring and the pyrrolidine aryl ring. nih.gov
Amide Aryl Ring SAR: Initial studies focused on modifications to the terminal amide aryl ring while keeping the pyrrolidine aryl substituent constant. As demonstrated in the table below, these modifications revealed a clear preference for certain substituents. A dimethylaniline group was found to be highly favorable, whereas unadorned phenyl rings or the removal of the methyl groups from the aniline (B41778) led to a significant loss in potency. nih.gov
| Compound | Amide Aryl Ring Substituent | IC50 (nM) [Pf 3D7 Assay] nih.gov |
|---|---|---|
| 9 | 4-(Dimethylamino)phenyl | 110 |
| 11 | Phenyl | 2200 |
| 12 | 4-Methoxyphenyl | 270 |
| 13 | 4-Methylphenyl | 310 |
| 14 | 4-Aminophenyl | 3300 |
Pyrrolidine Aryl Ring and Stereochemical SAR: Simultaneously, the aryl group at the 4-position of the pyrrolidine ring was explored. Studies indicated that electron-withdrawing groups, such as trifluoromethyl (CF₃) and difluoroethyl (CF₂CH₃), were optimal substituents in this position. nih.gov Furthermore, stereochemistry was found to be a critical determinant of activity. In one series of 4-aryl-N-benzylpyrrolidine-3-carboxamides, the (3R,4S)-configuration was preferred over the (3S,4R) enantiomer by a modest threefold difference. nih.gov However, in a related series of 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, the preferred stereochemistry was inverted to (3S,4R), which was 7- to 13-fold more potent than the corresponding (+)-enantiomers. nih.gov
| Compound | Pyrrolidine 4-Aryl Substituent | Stereochemistry | IC50 (nM) [Pf 3D7 Assay] nih.gov |
|---|---|---|---|
| 30a | 4-CF3 | (-) enantiomer | 62 |
| 30b | 4-CF3 | (+) enantiomer | 840 |
| 32a | 4-CF2CH3 | (-) enantiomer | 51 |
| 32b | 4-CF2CH3 | (+) enantiomer | 430 |
By leveraging this detailed SAR data, researchers could combine the preferred groups at each position to design and synthesize lead compounds with enhanced potency for in vivo efficacy studies. nih.gov This systematic approach ensures that synthetic efforts are focused on the most promising areas of chemical space.
Compound Library Design
The SAR data gathered during lead optimization is invaluable for designing focused compound libraries. Instead of screening vast, diverse collections, researchers can construct smaller, more targeted libraries to rapidly and efficiently probe the chemical space around a lead scaffold. sygnaturediscovery.com This accelerates the discovery process and allows for a more thorough investigation of the SAR. sygnaturediscovery.com
The design of these libraries often employs in silico methods to enumerate all synthetically accessible compounds based on a known chemical reaction sequence. sygnaturediscovery.com From this virtual library, compounds are prioritized for synthesis using a variety of computational tools and criteria: sygnaturediscovery.com
Filtering: Compounds are selected or removed based on desired physicochemical properties (e.g., molecular weight, lipophilicity) to improve drug-likeness. sygnaturediscovery.com
Clustering: Algorithms group structurally similar compounds to ensure the synthesized library has maximal diversity within the focused chemical space. sygnaturediscovery.com
Docking Scores & Pharmacophore Fit: If a target structure is known, compounds can be computationally docked into the binding site and scored for their predicted affinity. Alternatively, they can be assessed for their fit to a known pharmacophore model. sygnaturediscovery.com
This strategy allows for the creation of project-specific libraries enriched with chemotypes that have a higher probability of activity against the target of interest. sygnaturediscovery.com The rapid parallel synthesis of these focused arrays provides a wealth of new SAR data, which in turn refines the design of the next generation of compounds in the optimization cycle. sygnaturediscovery.com For scaffolds like the 1-(pyridin-4-yl)pyrrolidin-2-one series, where achieving on-target selectivity is a primary challenge, such iterative library design is essential for identifying analogues with an improved therapeutic profile. researchgate.net
Computational Chemistry and in Silico Approaches Applied to 4 Pyridin 3 Ylpyrrolidin 2 One Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.idresearchgate.net This method is crucial in drug discovery for understanding how a ligand, such as 4-Pyridin-3-ylpyrrolidin-2-one, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound are not prominently documented, research on analogous structures provides a framework for how such an analysis would proceed. For instance, docking studies on pyrrolidinone derivatives have been used to investigate their binding affinity with targets like acetylcholinesterase. researchgate.net In a hypothetical docking study of this compound against a chosen protein target, the analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues. The pyridine (B92270) ring, for example, could participate in π-π stacking or form hydrogen bonds. vulcanchem.com The docking score, a measure of binding affinity, would be calculated to rank its potential efficacy compared to other compounds. ajchem-a.com
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -8.5 | TYR 123, LEU 78 | π-π stacking, Hydrophobic |
| Protease Y | -7.2 | ASP 45, SER 99 | Hydrogen Bond, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure.
For this compound, a QSAR study would require a dataset of structurally similar compounds with known biological activities against a specific target. Although no specific QSAR models for this compound were found, studies on related heterocyclic structures like 3H-thiazolo[4,5-b]pyridin-2-one derivatives demonstrate the approach. fabad.org.tr A QSAR model could predict the activity of new analogues, guiding the synthesis of more potent compounds. ambeed.com Similarly, a QSPR model could predict properties like solubility, melting point, or lipophilicity based on its structure.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational flexibility of a ligand and the stability of a ligand-protein complex. chemscene.combohrium.com
In the context of this compound, an MD simulation would typically follow a molecular docking study. The simulation would place the docked ligand-protein complex in a simulated physiological environment (water, ions) and calculate the atomic motions over a period of nanoseconds. researchgate.net The results would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand within the binding site, and the dynamic network of interactions. mdpi.comnih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) would indicate the stability of the complex over the simulation time. nih.gov
Virtual Screening and Computational Lead Discovery for Novel Analogues
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process can be either ligand-based or structure-based.
To discover novel analogues of this compound, a virtual screening campaign could be initiated. nih.gov Using the structure of this compound as a query (ligand-based) or the active site of a target protein (structure-based), vast chemical databases could be screened for compounds with similar properties or predicted binding modes. researchgate.netscienceopen.com This approach accelerates the identification of potential lead compounds for further development, as demonstrated in studies on other heterocyclic scaffolds. mdpi.com
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization
The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as unfavorable pharmacokinetics are a major cause of clinical trial failure. ubaya.ac.id In silico ADME prediction models are widely used to filter compound libraries and prioritize candidates with drug-like properties. nih.govresearchgate.net
For this compound, various ADME parameters could be predicted using established computational tools. These predictions would provide insights into its potential oral bioavailability, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity. While specific ADME predictions for this compound are not published, models are available that can calculate these properties based on its chemical structure. researchgate.netbohrium.com
Example of a Predicted ADME Profile for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate | May cross intestinal barrier |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |
Advanced Analytical and Characterization Methodologies in 4 Pyridin 3 Ylpyrrolidin 2 One Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 4-Pyridin-3-ylpyrrolidin-2-one, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidinone ring. The four aromatic protons of the 3-substituted pyridine ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The proton on the lactam nitrogen (N-H) would likely present as a broad singlet. The protons on the pyrrolidinone ring (CH and CH₂) would appear as a set of multiplets in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show signals for the carbonyl carbon of the lactam (δ ~175 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the aliphatic carbons of the pyrrolidinone ring (δ 20-60 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
While specific experimental data for this compound is not widely published, data from closely related analogs, such as 1-(4-Methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-one, can be used to predict the approximate chemical shifts. mdpi.com Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the final structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from analogous structures. mdpi.com
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| Pyrrolidinone N-H | ~7.5-8.5 | - | Broad singlet |
| Pyrrolidinone C=O | - | ~175-178 | Carbonyl carbon |
| Pyrrolidinone C3-H₂ | ~2.6-2.8 | ~30-35 | Multiplet |
| Pyrrolidinone C4-H | ~3.5-3.8 | ~40-45 | Multiplet |
| Pyrrolidinone C5-H₂ | ~3.4-3.6 | ~50-55 | Multiplet |
| Pyridine C2'-H | ~8.4-8.6 | ~148-151 | Doublet or doublet of doublets |
| Pyridine C4'-H | ~7.6-7.8 | ~134-138 | Multiplet |
| Pyridine C5'-H | ~7.2-7.4 | ~123-126 | Multiplet |
| Pyridine C6'-H | ~8.5-8.7 | ~147-150 | Doublet or singlet |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₀N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 177.0815.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and identification. Expected fragmentation pathways for this compound would involve cleavage of the bond between the two ring systems and fragmentation within the pyrrolidinone ring. libretexts.org Analysis of related structures like nornicotine (B190312) shows characteristic fragments corresponding to the pyridine moiety. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Parameter | Expected Value |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 176.19 g/mol | - |
| HRMS | Calculated [M+H]⁺ | 177.0815 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgbohrium.com These methods are excellent for identifying the presence of specific functional groups.
For this compound, IR spectroscopy would clearly show the presence of the lactam functional group. A strong absorption band corresponding to the C=O stretch (Amide I band) is expected around 1680-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, typically appearing as a band in the region of 3200-3400 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C-H stretching) would also be present. mdpi.com
Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide complementary information, especially regarding the vibrations of the carbon backbone of the rings. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Lactam | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | Pyridine | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Pyrrolidinone | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Lactam | 1680 - 1700 | Strong |
| C=C/C=N Stretch | Pyridine | 1400 - 1600 | Medium |
Mass Spectrometry (HRMS, MS/MS) for Molecular Identity and Fragmentation Analysis
Chromatographic Separation and Purification Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for purification after synthesis and for the assessment of enantiomeric purity, as the molecule contains a chiral center at the 4-position of the pyrrolidinone ring.
Since this compound is a chiral molecule, it exists as a pair of enantiomers. These stereoisomers often exhibit different biological activities, making their separation and analysis critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. researchgate.netambeed.com
Research on the enantioseparation of 4C-substituted pyrrolidin-2-one derivatives has shown that polysaccharide-based CSPs are highly effective. Columns based on amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), have demonstrated high chiral recognition ability for this class of compounds. researchgate.netfluorochem.co.uk The separation can be optimized by varying the mobile phase, using normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), or polar organic modes. researchgate.net
Table 4: Chiral HPLC Methodologies for 4-Arylpyrrolidin-2-one Analogs
| Chiral Stationary Phase (CSP) Type | Example Commercial Columns | Typical Mobile Phase | Mode | Reference |
|---|---|---|---|---|
| Amylose Phenylcarbamate Derivatives | Lux Amylose-1, Chiralpak AS | Heptane/Ethanol, scCO₂/Methanol | Normal Phase, SFC | fluorochem.co.uk |
| Cellulose Phenylcarbamate Derivatives | Lux Cellulose-1, Chiralcel OD/OJ | Hexane/Isopropanol, Acetonitrile/TFA | Normal Phase, Reversed Phase | researchgate.netfluorochem.co.uk |
Beyond chiral separations, achiral HPLC is essential for routine analysis, purity checks, and quantification. Due to the polar nature of this compound, arising from the lactam and pyridine moieties, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov However, retaining highly polar compounds on standard nonpolar C18 columns can be challenging. nih.gov
Method development may involve:
Specialized Columns: Using columns with polar-embedded or polar-endcapped phases to improve retention and peak shape. Porous graphitized carbon (PGC) columns, such as Hypercarb™, are also an option as they can retain polar compounds effectively. chemscene.com
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., water/acetonitrile or water/methanol) and pH using buffers (e.g., formate, acetate, or phosphate) is critical to achieving good separation. For particularly polar analytes, ion-pairing agents can be added, though this may limit compatibility with mass spectrometry. mdpi.com
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a largely organic mobile phase, which is well-suited for retaining and separating very polar compounds. nih.gov
Gas Chromatography (GC) is generally less suitable for analyzing this compound directly due to its low volatility and thermal lability. However, GC-MS analysis could be performed following a derivatization step to increase volatility and thermal stability.
Table 5: Example HPLC Method Parameters for Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 with polar endcapping (e.g., 150 x 4.6 mm, 3.5 µm) | Enhanced retention of polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 5% B to 95% B over 15 minutes | Elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm or Diode Array Detector (DAD) / MS | Pyridine ring provides UV chromophore; MS for identity confirmation. |
Chiral Resolution Techniques for Enantiomeric Purity Assessment
X-ray Crystallography and Solid-State Characterization of this compound and Its Derivatives
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline material. anton-paar.com This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to elucidate the crystal structure, including unit cell dimensions, space group symmetry, and detailed conformational features of the molecule. anton-paar.com
In conjunction with single-crystal X-ray diffraction, other solid-state characterization methods are crucial for a comprehensive understanding. These include powder X-ray diffraction (PXRD) for phase identification and analysis of polycrystalline materials, and thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to investigate phenomena such as polymorphism, melting behavior, and thermal stability. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of pharmaceutical research, as different polymorphs can exhibit distinct properties. americanpharmaceuticalreview.commdpi.com
While specific crystallographic data for the parent compound this compound is not extensively reported in publicly accessible literature, numerous studies on its derivatives provide significant insight into the structural characteristics of this chemical family. These analyses reveal key details about molecular conformation, intermolecular interactions, and crystal packing.
Detailed Research Findings
Crystallographic studies on various derivatives incorporating the pyridinyl and pyrrolidinone moieties have been successfully conducted, providing detailed structural information. For instance, the analysis of complex structures containing the pyrrolidin-2-one ring reveals specific conformations and intermolecular bonding patterns that govern the crystal lattice.
One such derivative, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, was characterized by single-crystal X-ray diffraction. researchgate.net The analysis showed that the pyrrolidine (B122466) ring adopts a distorted envelope conformation. researchgate.net The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, demonstrating the importance of these interactions in the solid-state assembly. researchgate.net
In another complex derivative, 4′-[5-(4-Fluorophenyl)pyridin-3-yl]-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione, the pyrrolidine ring was also found to have an envelope conformation. iucr.org The molecular structure is stabilized by an intramolecular C—H⋯O hydrogen bond, while the crystal packing is dictated by intermolecular C—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions, forming a three-dimensional network. iucr.org
The crystallographic data for these and other related derivatives are summarized in the tables below. These data points provide a framework for understanding the likely solid-state behavior of this compound itself.
Interactive Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-[6-Bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | C₁₉H₁₈Br₂N₂O | Monoclinic | P2₁/c | 10.8691 | 9.4578 | 17.7217 | 104.364 | 1764.8 | 4 | researchgate.net |
| 4′-[5-(4-Fluorophenyl)pyridin-3-yl]-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione | C₃₂H₂₃FN₂O₃ | Monoclinic | P2₁/c | 14.8997 | 7.7993 | 23.0188 | 112.638 | 2468.86 | 4 | iucr.org |
| 4′-(2-Methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione | C₃₀H₂₃N₃O₄ | Monoclinic | P2/n | 10.9058 | 9.5178 | 23.8651 | 95.378 | 2466.27 | 4 | researchgate.net |
Furthermore, the crystal packing is heavily influenced by a network of non-covalent interactions. Hydrogen bonds, particularly involving the amide N-H and C=O groups of the pyrrolidinone ring and nitrogen atoms in the pyridine ring, are common and critical for the formation of stable, three-dimensional structures. researchgate.netiucr.org C-H···π interactions also play a significant role in stabilizing the crystal lattice. iucr.org These recurring structural motifs and interaction patterns across a range of derivatives provide a robust model for predicting the solid-state characteristics of new compounds within this class.
Future Perspectives and Emerging Research Avenues for 4 Pyridin 3 Ylpyrrolidin 2 One
Development of Next-Generation Therapeutic Agents Based on the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged pharmacophore in numerous biologically active compounds, and the development of next-generation therapeutic agents based on this scaffold is a major focus of current research. acs.orgresearchgate.net The versatility of the pyrrolidinone structure allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles. tandfonline.com
Future research will likely concentrate on the following areas:
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the structural features of 4-Pyridin-3-ylpyrrolidin-2-one and its derivatives influence their biological activity is crucial. vulcanchem.com SAR studies will guide the rational design of new analogs with improved therapeutic properties. nih.gov For instance, modifications to the pyridine (B92270) ring and the pyrrolidinone core can significantly impact target binding and efficacy. vulcanchem.com
Stereochemistry and Biological Activity: The stereochemistry of the pyrrolidinone ring plays a critical role in its interaction with biological targets. nih.govresearchgate.net Investigating the biological profiles of different stereoisomers of this compound can lead to the discovery of more potent and selective drug candidates. nih.govresearchgate.net
Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores is a promising strategy for developing novel drugs with dual or multiple mechanisms of action. frontiersin.org This approach could lead to more effective treatments for complex diseases. frontiersin.org
Exploration of Novel Biological Activities and Target Spaces
While the current research on this compound has focused on specific therapeutic areas, there is vast potential to explore its activity against new biological targets and in different disease contexts. The pyrrolidinone scaffold is known to interact with a wide range of biological targets, including enzymes and receptors.
Key research avenues include:
Screening against Diverse Target Classes: High-throughput screening of this compound and its derivatives against a broad panel of biological targets could uncover novel activities. nih.gov This could open up new therapeutic applications for this class of compounds.
Anti-Infective Potential: Pyrrolidinone derivatives have shown promise as antibacterial and antiviral agents. frontiersin.org Further investigation into the antimicrobial spectrum of this compound could lead to the development of new treatments for infectious diseases.
Central Nervous System (CNS) Applications: The pyrrolidinone scaffold is present in drugs that act on the CNS. researchgate.net Exploring the potential of this compound derivatives to modulate CNS targets could yield new therapies for neurological and psychiatric disorders.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. premierscience.com These technologies can accelerate the identification of promising drug candidates and optimize their synthesis.
Future applications in the context of this compound include:
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. premierscience.comresearchgate.net This can significantly reduce the time and cost associated with drug development. resolvemass.ca
De Novo Drug Design: Generative AI models can design novel molecules with desired properties based on the this compound scaffold. f1000research.com This approach can lead to the discovery of highly innovative therapeutic agents.
Synthesis Route Optimization: Machine learning can be used to analyze vast amounts of chemical reaction data and predict the optimal synthetic routes for this compound and its analogs. researchgate.net This can lead to more efficient and sustainable manufacturing processes. researchgate.net
Sustainable and Cost-Effective Synthetic Routes for Industrial Scalability in Research
The development of sustainable and cost-effective synthetic methods is crucial for the industrial-scale production of this compound for research and potential therapeutic applications. nih.gov Current synthetic routes often have drawbacks such as the use of hazardous reagents and multiple reaction steps. nih.gov
Future research will focus on:
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally friendly solvents, catalysts, and reagents will be a key priority. researchgate.net This includes exploring one-pot reactions and catalytic processes to minimize waste and energy consumption. acs.orgresearchgate.net
Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.gov Implementing flow chemistry for the synthesis of this compound could significantly improve its production.
Catalyst Development: The discovery of novel and more efficient catalysts can lead to more economical and sustainable synthetic routes. researchgate.net This includes the use of earth-abundant metal catalysts and organocatalysts.
Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Translational Science
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. leeds.ac.uk The future success of this compound research will depend on the synergy between chemists, biologists, computational scientists, and clinicians.
Key opportunities for collaboration include:
Chemical Biology: Collaborations between synthetic chemists and biologists are essential for designing and evaluating novel probes based on the this compound scaffold to study biological processes. leeds.ac.uknih.gov
Translational Science: Bridging the gap between basic research and clinical application is a major challenge. guardian.ng Interdisciplinary teams can work together to advance promising this compound derivatives through preclinical and clinical development.
Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery and foster collaboration within the scientific community.
Q & A
Q. What are the common synthetic routes for 4-Pyridin-3-ylpyrrolidin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of pyrrolidinone derivatives typically involves cyclization or multicomponent reactions. For example, pyrrolidine catalysts (20 mol%) in ethanol/water (1:1) at 50°C have been used to achieve high yields (e.g., 85–95%) for related compounds via condensation reactions . Optimization includes adjusting solvent polarity, catalyst loading, and temperature. For this compound, introducing pyridyl groups may require protecting-group strategies to prevent side reactions. A stepwise approach involving Suzuki-Miyaura coupling or nucleophilic substitution could be explored, as seen in multi-step syntheses of similar compounds .
| Key Reaction Parameters | Example Conditions | Reference |
|---|---|---|
| Catalyst (pyrrolidine) | 20 mol%, EtOH/H₂O | |
| Temperature | 50°C | |
| Solvent System | Dichloromethane/NaOH |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:
- NMR : - and -NMR identify substituents and stereochemistry. For example, pyrrolidinone carbonyl signals typically appear at ~170–175 ppm in -NMR .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for (R)- and (S)-enantiomers of related pyrrolidinones .
- HRMS : Validates molecular formula (e.g., CHNO for a derivative in ).
Q. What safety precautions are critical when handling intermediates during the synthesis of pyrrolidinone derivatives?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods for volatile solvents (e.g., dichloromethane) .
- PPE : Nitrile gloves and goggles to avoid skin/eye contact with irritants like piperidin-4-one derivatives (H315, H319 hazards) .
- Waste Disposal : Segregate halogenated waste (e.g., from chlorinated intermediates) .
Advanced Research Questions
Q. How do catalytic mechanisms involving pyrrolidine derivatives influence the stereochemical outcomes in the synthesis of this compound?
Q. What strategies resolve contradictory data between computational predictions and experimental results in the structural analysis of pyrrolidinone derivatives?
- Methodological Answer : Contradictions often arise in tautomerism or crystal packing effects. Strategies include:
Q. What methodological approaches are employed to assess the pharmacological potential of this compound derivatives in drug discovery?
- Methodological Answer : Pharmacological profiling involves:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- ADME-Tox : Microsomal stability (e.g., human liver microsomes) and cytotoxicity (MTT assay) .
- SAR Studies : Modify substituents (e.g., pyridyl groups) to optimize binding, as demonstrated for pyrimidine-pyrrolidinone hybrids .
| Pharmacological Parameter | Example Method | Reference |
|---|---|---|
| Target Binding Affinity | SPR, IC | |
| Metabolic Stability | Microsomal incubation |
Notes
- Advanced questions emphasize mechanistic and analytical depth, while basic questions focus on synthesis and safety.
- Methodological answers integrate experimental design and data interpretation frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
